N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a nitro group at the 6-position of the benzothiazole ring and is linked to an isonicotinamide moiety. Benzothiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents.
The compound can be synthesized through various chemical methods involving the reaction of nitro-substituted benzothiazoles with isonicotinamide derivatives. Research articles and patents have documented its synthesis and biological evaluations, highlighting its potential as a pharmaceutical candidate.
N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is classified under:
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide typically involves several steps:
The reaction conditions often include:
The molecular formula of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide can be represented as follows:
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure:
N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide can undergo several chemical transformations:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion and purity. Yield and selectivity are critical parameters evaluated during these processes.
The mechanism by which N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide exerts its biological effects may involve:
Biological assays can elucidate its mechanism, including:
Relevant analyses include thermal stability tests and solubility profiling in various solvents.
N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide has potential applications in:
Research continues into optimizing its structure for enhanced activity and reduced toxicity profiles, making it a candidate for further pharmacological studies.
N-(6-Nitro-1,3-benzothiazol-2-yl)isonicotinamide represents a strategically designed hybrid molecule incorporating two pharmacologically significant heterocyclic systems: the benzothiazole scaffold and the isonicotinamide moiety. The benzothiazole component consists of a benzene ring fused to a 1,3-thiazole ring, characterized by the presence of sulfur and nitrogen atoms within the five-membered heterocycle. Critically, the benzothiazole system features a nitro substituent at the 6-position, a strategic modification known to enhance biological activity and influence electronic properties. The isonicotinamide component derives from pyridine-4-carboxamide, providing a hydrogen-bonding capable carboxamide group and a tertiary nitrogen atom capable of forming coordination bonds or participating in charge-transfer interactions [4] [8].
The systematic IUPAC name for this compound is N-(6-nitrobenzo[d]thiazol-2-yl)isonicotinamide, accurately reflecting the connectivity and substitution pattern. It is alternatively named as pyridine-4-carboxylic acid (6-nitro-1,3-benzothiazol-2-yl)amide. The compound bears the CAS Registry Number 327105-17-9, providing a unique identifier for chemical databases and regulatory purposes. Its molecular formula is C₁₃H₈N₄O₃S, corresponding to a molecular weight of 300.30 g/mol. This molecular architecture creates an extended conjugated π-system spanning both heterocyclic components, potentially influencing photophysical properties and biological interactions such as intercalation or π-stacking [3] [4].
Table 1: Molecular Characteristics of N-(6-Nitro-1,3-benzothiazol-2-yl)isonicotinamide
Characteristic | Value | Significance |
---|---|---|
Systematic Name | N-(6-nitrobenzo[d]thiazol-2-yl)isonicotinamide | Formal IUPAC nomenclature |
CAS Number | 327105-17-9 | Unique chemical identifier |
Molecular Formula | C₁₃H₈N₄O₃S | Elemental composition |
Molecular Weight | 300.30 g/mol | Mass for stoichiometric calculations |
Key Fragments | 6-Nitrobenzothiazole, isonicotinamide | Pharmacophore components |
Hybrid Nature | Benzothiazole–pyridine hybrid | Enables multi-target pharmacological activity |
The presence of the electron-withdrawing nitro group at the benzothiazole 6-position significantly influences the electronic properties of the entire molecule. This substituent reduces electron density throughout the benzothiazole system, particularly at the 2-position where the isonicotinamide group is attached. This electronic perturbation potentially enhances hydrogen-bond accepting capacity at the benzothiazole nitrogen atoms and may facilitate nucleophilic substitution reactions at electron-deficient carbon atoms. The amide linker (-NH-C=O) provides conformational flexibility while maintaining conjugation between the heterocyclic systems, creating a near-planar structure optimized for both DNA interaction and enzyme binding [1] [4] [10].
The strategic hybridization of benzothiazole and isonicotinamide scaffolds represents a rational evolution in medicinal chemistry, building upon decades of independent research on both pharmacophores. Benzothiazoles emerged as privileged structures following the discovery of natural products containing this nucleus and the development of synthetic analogs with diverse biological activities. Early benzothiazole derivatives primarily served industrial applications as vulcanization accelerators in rubber production. However, the discovery of 2-arylbenzothiazoles as potent antitumor agents in the 1990s, particularly compounds like 2-(4-aminophenyl)benzothiazoles, stimulated intense medicinal chemistry interest in this heterocyclic system. Concurrently, the identification of naturally occurring bioactive benzothiazoles further validated this scaffold as a valuable template for drug design [4].
Isonicotinamide chemistry developed significantly through its relationship to isonicotinic acid hydrazide (isoniazid), a cornerstone antitubercular drug. Researchers systematically explored isonicotinamide derivatives to overcome limitations of the parent hydrazide structure, particularly its susceptibility to metabolic degradation and propensity to form hydrazones with carbonyl compounds. This work established that the carboxamide group retained significant bioactivity while improving metabolic stability. The observation that isonicotinamide derivatives could act as modulators of nuclear receptors, including FXR (Farnesoid X receptor) and GPBAR1 (G-protein coupled bile acid receptor 1), further elevated their therapeutic profile beyond antimicrobial applications [8].
The conceptual merger of these scaffolds began gaining significant traction in the early 2000s as medicinal chemists pursued multi-target-directed ligands. Synthetic methodologies evolved from classical condensation approaches to sophisticated coupling strategies. Contemporary synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide typically involves the reaction of 2-amino-6-nitrobenzothiazole with isonicotinoyl chloride under Schotten-Baumann conditions or via activation of the carboxylic acid group using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aprotic solvents. This represents a significant advancement over early benzothiazole syntheses that relied on harsh conditions like phosphorus pentoxide-catalyzed cyclizations or refluxing aldehydes with 2-aminothiophenols [4] [7].
Table 2: Evolution of Synthetic Approaches to Benzothiazole-Isonicotinamide Hybrids
Era | Synthetic Strategy | Characteristics | Limitations |
---|---|---|---|
1980s-1990s | Acid-catalyzed condensation (e.g., P₂O₅/MeOH) | Required strong acids, moderate yields | Limited functional group tolerance, harsh conditions |
1990s-2000s | Transition metal-catalyzed coupling (e.g., Co(NO₃)₂/H₂O₂) | Improved regioselectivity | Catalyst cost, potential metal contamination |
2000s-2010s | Microwave-assisted cyclization | Rapid reaction times, enhanced yields | Specialized equipment required |
Contemporary | Carbodiimide-mediated amide coupling | Mild conditions, high functional group compatibility | Requires activated acid derivatives |
Recent advances focus on green chemistry approaches, including solvent-free reactions catalyzed by iodine and microwave-assisted protocols that dramatically reduce reaction times from hours to minutes while improving yields and purity. These methodological refinements facilitated the synthesis of structurally sophisticated hybrids, including N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide, enabling thorough structure-activity relationship studies. The incorporation of the nitro group specifically at the benzothiazole 6-position was strategically driven by quantum mechanical calculations and crystallographic studies indicating that this substitution pattern optimizes molecular geometry and electronic distribution for target engagement [4] [10].
Nitro-substituted benzothiazoles occupy a prominent position in medicinal chemistry due to their diverse biological activities and unique mechanisms of action. The introduction of a nitro group at C6 significantly alters the electronic properties of the benzothiazole ring, enhancing its ability to function as an electron-accepting moiety in charge-transfer interactions. This modification profoundly influences the molecule's biological interactions, particularly with enzymes and nucleic acids. The 6-nitrobenzothiazole pharmacophore has demonstrated exceptional versatility, exhibiting antimicrobial, anticancer, antidiabetic, and enzyme inhibitory activities across numerous chemical biology studies [1] [4] [10].
In anticancer applications, 6-nitrobenzothiazole derivatives exhibit notable activity against various cancer cell lines, particularly those of epithelial origin. Their mechanism involves multiple pathways, including inhibition of topoisomerase enzymes, induction of DNA damage through nitroreduction processes, and disruption of mitochondrial function. The selectivity of certain 6-nitrobenzothiazole derivatives toward cancer cells over normal cells has been attributed to differential expression of nitroreductase enzymes, which activate these prodrugs selectively within tumor tissues. The structural similarity between benzothiazoles and endogenous purines may facilitate their uptake and accumulation in rapidly dividing cells [4].
The hybrid N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide potentially offers enhanced pharmacological profiles by combining mechanisms from both structural components. The isonicotinamide moiety may contribute Sirt1-sparing activity, a significant advantage over nicotinamide derivatives. While nicotinamide inhibits Sirt1 deacetylase—a potential β-cell protector—isonicotinamide derivatives have demonstrated protective effects against streptozotocin-induced diabetes in mice without this inhibitory activity. This Sirt1-sparing characteristic represents a critical pharmacological advantage for conditions involving β-cell preservation. Studies show isonicotinamide effectively prevented hyperglycemia induced by streptozotocin doses up to 100 mg/kg body weight, with protective effects associated with decreased β-cell apoptosis and preservation of insulin-positive areas in pancreatic islets [6] [8].
Table 3: Pharmacological Significance of Key Molecular Fragments
Molecular Fragment | Pharmacological Contributions | Potential Therapeutic Applications |
---|---|---|
6-Nitrobenzothiazole | DNA interaction, topoisomerase inhibition, selective bioreduction | Oncology (selective cancer cell cytotoxicity) |
Isonicotinamide | Nuclear receptor modulation (FXR/GPBAR1), SIRT1-sparing activity | Metabolic disorders (diabetes), inflammation |
Amide Linker | Conformational flexibility, hydrogen bonding capacity | Optimizing target engagement and pharmacokinetics |
Nitro Group (Position 6) | Electron withdrawal, redox activation, enhanced membrane penetration | Prodrug development, targeted activation |
Furthermore, benzothiazole-isonicotinamide hybrids demonstrate potential as dual modulators of nuclear receptors. Recent research has identified the isonicotinamide scaffold as a robust core for achieving dual FXR and GPBAR1 modulators. Specific derivatives effectively modulate both receptors in the low micromolar range (e.g., FXR EC₅₀ = 0.19 μM, GPBAR1 EC₅₀ = 0.42 μM). These dual modulators increase plasma levels of GLP-1 (glucagon-like peptide-1) in mice and demonstrate glucose-lowering effects after single oral doses. This suggests that N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide and related hybrids could potentially address multiple pathological pathways in metabolic disorders through simultaneous receptor modulation, representing an emerging frontier in polypharmacology [8].
The strategic incorporation of the nitro group enhances bioavailability parameters by influencing lipophilicity and membrane permeability. Quantitative structure-activity relationship (QSAR) studies indicate that nitro-substituted benzothiazoles exhibit optimal log P values (typically 2-3) for passive diffusion across biological membranes. The electron-withdrawing nature of the nitro group also influences the acidity of adjacent functional groups, potentially enhancing interactions with basic residues in enzyme active sites. These physicochemical advantages, combined with the distinct pharmacological mechanisms contributed by both molecular fragments, establish 6-nitrobenzothiazole-isonicotinamide hybrids as promising scaffolds for multi-target therapeutic development in oncology, metabolic diseases, and infectious disorders [4] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: